5-O-脱甲基多奈哌齐-d5

描述

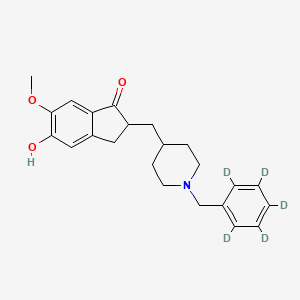

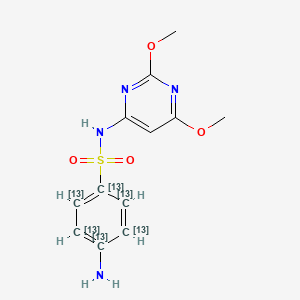

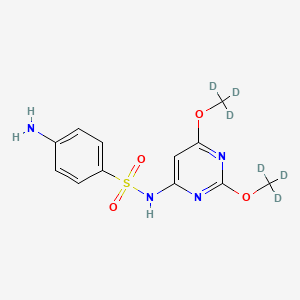

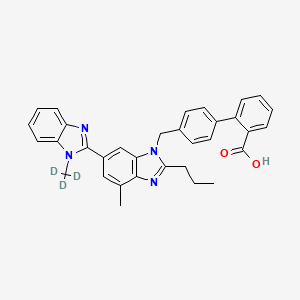

5-O-Desmethyl Donepezil-d5: is a deuterium-labeled analog of 5-O-Desmethyl Donepezil, which is a metabolite of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterium labeling in 5-O-Desmethyl Donepezil-d5 is used to study the pharmacokinetics and metabolic pathways of Donepezil, providing insights into its behavior in biological systems .

科学研究应用

Chemistry: 5-O-Desmethyl Donepezil-d5 is used as a reference standard in analytical chemistry to study the metabolic pathways of Donepezil. It helps in understanding the stability and degradation products of Donepezil .

Biology: In biological research, this compound is used to trace the metabolic fate of Donepezil in various biological systems. It aids in studying the pharmacokinetics and bioavailability of Donepezil .

Medicine: In medical research, 5-O-Desmethyl Donepezil-d5 is used to investigate the efficacy and safety of Donepezil in treating Alzheimer’s disease. It helps in understanding the drug’s interaction with biological targets .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of Donepezil formulations. It ensures the consistency and reliability of Donepezil products .

生化分析

Biochemical Properties

5-O-Desmethyl Donepezil-d5 plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, 5-O-Desmethyl Donepezil-d5 increases the levels of acetylcholine in the brain, thereby enhancing cognitive function. The compound interacts with the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine .

Cellular Effects

5-O-Desmethyl Donepezil-d5 exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve synaptic plasticity and cognitive function. Additionally, 5-O-Desmethyl Donepezil-d5 has been shown to influence gene expression related to neuroprotection and synaptic function. It also affects cellular metabolism by modulating the activity of enzymes involved in acetylcholine synthesis and degradation .

Molecular Mechanism

The molecular mechanism of 5-O-Desmethyl Donepezil-d5 involves its binding to the active site of acetylcholinesterase, where it forms a reversible complex. This binding inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which is crucial for cognitive processes. Additionally, 5-O-Desmethyl Donepezil-d5 may interact with other biomolecules, such as nicotinic acetylcholine receptors, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-O-Desmethyl Donepezil-d5 have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 5-O-Desmethyl Donepezil-d5 can maintain its inhibitory effects on acetylcholinesterase for several hours in vitro. Its stability and activity may decrease over time, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of 5-O-Desmethyl Donepezil-d5 vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase, leading to improved cognitive function without significant adverse effects. At higher doses, 5-O-Desmethyl Donepezil-d5 may cause toxicity, including gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where the therapeutic benefits plateau at a certain dosage, and further increases in dosage do not result in additional cognitive improvements .

Metabolic Pathways

5-O-Desmethyl Donepezil-d5 is involved in several metabolic pathways. It undergoes O-demethylation to form Donepezil, which is then further metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These enzymes catalyze the formation of various metabolites, including 6-O-Desmethyl Donepezil and Donepezil-N-oxide. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme activity and genetic polymorphisms .

Transport and Distribution

The transport and distribution of 5-O-Desmethyl Donepezil-d5 within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier due to its lipophilic nature, allowing it to reach the central nervous system. Within cells, 5-O-Desmethyl Donepezil-d5 may interact with intracellular transporters that facilitate its movement to specific cellular compartments. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

5-O-Desmethyl Donepezil-d5 is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells. Its activity is influenced by its subcellular localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, may also affect the targeting and function of 5-O-Desmethyl Donepezil-d5, directing it to specific subcellular compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Desmethyl Donepezil-d5 involves the deuteration of 5-O-Desmethyl Donepezil. The process typically includes the following steps:

Starting Material: The synthesis begins with 5-O-Desmethyl Donepezil.

Deuteration: The hydrogen atoms in the benzyl group are replaced with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired level of deuterium incorporation

Industrial Production Methods: Industrial production of 5-O-Desmethyl Donepezil-d5 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 5-O-Desmethyl Donepezil are subjected to deuteration.

Catalyst Optimization: The catalyst and reaction conditions are optimized for maximum yield and efficiency.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to meet industry standards

化学反应分析

Types of Reactions: 5-O-Desmethyl Donepezil-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the parent compound .

作用机制

5-O-Desmethyl Donepezil-d5, like Donepezil, inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which helps in improving cognitive function in Alzheimer’s patients. The deuterium labeling does not alter the mechanism of action but allows for detailed pharmacokinetic studies .

相似化合物的比较

Donepezil: The parent compound, used in the treatment of Alzheimer’s disease.

6-O-Desmethyl Donepezil: Another metabolite of Donepezil with similar properties.

Donepezil-N-oxide: A metabolite with pharmacological activity

Uniqueness: 5-O-Desmethyl Donepezil-d5 is unique due to its deuterium labeling, which provides a stable isotope for tracing and studying the pharmacokinetics of Donepezil. This labeling helps in differentiating it from other metabolites and understanding its specific metabolic pathways .

属性

IUPAC Name |

5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMISVLYMKJMLP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661896 | |

| Record name | 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189929-21-2 | |

| Record name | 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)